2-Chloro-3-(1,3-dioxolan-2-yl)pyridine
Description
2-Chloro-3-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 1,3-dioxolane ring at the 3-position. This structure combines the electron-withdrawing nature of chlorine with the stabilizing effects of the dioxolane group, making it a versatile intermediate in medicinal chemistry and materials science. The dioxolane moiety can act as a protecting group for carbonyl functionalities or serve as a precursor for further synthetic modifications .
Properties
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWMFXWEWANASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
a) 2-Chloro-3-(1,3-dioxolan-2-yl)-4-(4-(trifluoromethyl)phenyl)pyridine
- Structure : Adds a 4-(trifluoromethyl)phenyl group at the 4-position of the pyridine ring.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design. The compound was synthesized in 51% yield via condensation of 2-chloro-4-(4-(trifluoromethyl)phenyl)nicotinaldehyde, demonstrating moderate efficiency .
- Applications: Potential use in pharmaceuticals due to improved bioavailability from the trifluoromethyl group.
b) 4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine
- Structure : Features a cyclopropylethoxy substituent at the 4-position and a phenyl group on the dioxolane ring.
- Properties : Synthesized with 58% yield via cross-coupling, showing slightly higher efficiency than the target compound. The cyclopropylethoxy group may confer steric hindrance, affecting reactivity .
- Applications : Useful in agrochemicals due to enhanced steric and electronic properties.
c) 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
- Structure : Replaces the dioxolane with a 3-cyclopropyl-1,2,4-oxadiazole ring.
- Properties : Lower molecular weight (221.64 g/mol vs. ~225.63 g/mol for the target compound) and distinct electronic effects from the oxadiazole, which is a stronger electron-withdrawing group. This may increase metabolic stability in biological systems .
- Applications : Likely explored in kinase inhibitors or antimicrobial agents.
d) 2-Chloro-3-(1H-tetrazol-5-yl)-pyridine
- Structure : Substitutes the dioxolane with a tetrazole ring.
- Properties : Higher nitrogen content (C6H4ClN5) and acidity due to the tetrazole’s ability to form hydrogen bonds. Lower molar mass (181.58 g/mol) compared to the target compound .
- Applications : Common in drug design for its bioisosteric replacement of carboxylic acids.
Physical and Spectral Properties
Reactivity and Stability
- The chloro substituent at the 2-position of pyridine facilitates nucleophilic aromatic substitution (SNAr), enabling further derivatization.
- The dioxolane ring in the target compound is acid-labile, allowing controlled hydrolysis to a ketone for subsequent reactions. In contrast, oxadiazole and tetrazole rings are chemically inert under similar conditions, offering greater stability .
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